molecular formula C10H8ClN B8667059 4-Allyl-2-chlorobenzonitrile

4-Allyl-2-chlorobenzonitrile

Cat. No. B8667059
M. Wt: 177.63 g/mol
InChI Key: OQPGJAVXCKJCJY-UHFFFAOYSA-N
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Patent
US08999990B2

Procedure details

A solution of 4-Allyl-2-chlorobenzonitrile (265 mg, 1.5 mmol) in DCM (2 mL) and methanol (2 mL) was cooled to −78° C. Then O3 was bubbled into for 10 minutes. Then dimethylsulfide (1 mL) was added and the mixture was stirred at RT for 5 hours. The mixture was concentrated in vacuo to give the title product.
Quantity
265 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]1[CH:11]=[CH:10][C:7]([C:8]#[N:9])=[C:6]([Cl:12])[CH:5]=1)[CH:2]=C.C[OH:14]>C(Cl)Cl>[Cl:12][C:6]1[CH:5]=[C:4]([CH2:1][CH:2]=[O:14])[CH:11]=[CH:10][C:7]=1[C:8]#[N:9]

Inputs

Step One
Name
Quantity
265 mg
Type
reactant
Smiles
C(C=C)C1=CC(=C(C#N)C=C1)Cl
Name
Quantity
2 mL
Type
reactant
Smiles
CO
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at RT for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then O3 was bubbled into for 10 minutes
Duration
10 min
ADDITION
Type
ADDITION
Details
Then dimethylsulfide (1 mL) was added
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
ClC1=C(C#N)C=CC(=C1)CC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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